

# Technical Guide: Chemical Structure & Synthesis of 4-(2-nitrovinyl)indole

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## Compound of Interest

Compound Name: 4-(2-Nitrovinyl)-1H-indole

CAS No.: 851192-48-8

Cat. No.: B3023432

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## Executive Summary

4-(2-nitrovinyl)indole is a critical electrophilic intermediate in the synthesis of C4-substituted tryptamines, a class of compounds with profound significance in neuropharmacology and drug development. Unlike the more common C3-substituted indoles (derived via classical Fischer indole synthesis), functionalization at the C4 position requires specific regiochemical strategies.

This guide details the structural properties, validated synthetic pathways, and reactivity profile of 4-(2-nitrovinyl)indole. It is designed for medicinal chemists requiring a robust protocol for accessing the 4-substituted indole scaffold, a gateway to psilocin analogs and kinase inhibitors.

## Part 1: Structural Analysis & Physicochemical Properties

### Molecular Geometry and Isomerism

The 4-(2-nitrovinyl)indole molecule consists of an electron-rich indole bicycle conjugated to an electron-deficient nitrovinyl group at the C4 position.

- Conjugation: The

-system extends from the indole benzene ring through the vinyl linker to the nitro group. This "push-pull" electronic system (indole donor

nitro acceptor) imparts significant dipole character and lowers the energy of the LUMO, making the

-carbon highly electrophilic.

- Stereochemistry: The condensation of 4-formylindole with nitromethane predominantly yields the (E)-isomer (trans) due to steric repulsion between the nitro group and the indole H3/H5 protons in the (Z)-transition state.

## Spectroscopic Signature (NMR)

Researchers should validate the structure using

<sup>1</sup>H NMR. The diagnostic feature is the pair of doublets corresponding to the vinyl protons.

Proton Environment	Chemical Shift ( , ppm)	Multiplicity	Coupling ( , Hz)	Structural Insight
Vinyl- (H-8)	8.30 – 8.50	Doublet (d)	13.5 (trans)	Deshielded by and conjugation.
Vinyl- (H-7)	7.80 – 8.00	Doublet (d)	13.5 (trans)	Shielded relative to , but downfield of aromatics.
Indole - NH	11.2 – 11.5	Broad Singlet	-	Exchangeable proton; shift varies with solvent.
Indole H-2	7.40 – 7.50	Multiplet	-	Characteristic indole C2 proton.

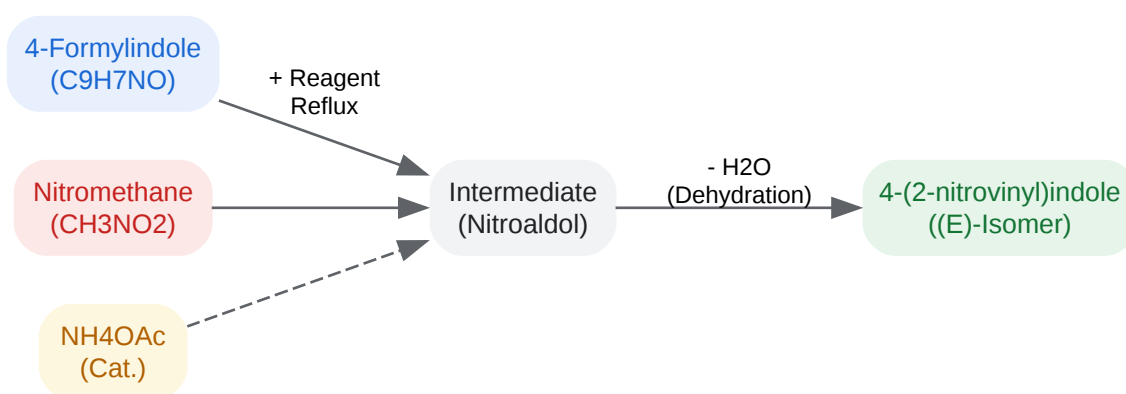
Note: Shifts are approximate (in DMSO-  
) and depend on concentration/temperature.

## Part 2: Validated Synthetic Workflow

The most reliable route to 4-(2-nitrovinyl)indole is the Henry Reaction (Nitroaldol Condensation) utilizing 4-formylindole. This pathway avoids the harsh conditions of direct nitration, which lacks regioselectivity.

### Reaction Scheme

The synthesis proceeds via the deprotonation of nitromethane, nucleophilic attack on the aldehyde, and subsequent dehydration.



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Figure 1: Synthetic workflow for the Henry Reaction converting 4-formylindole to 4-(2-nitrovinyl)indole.

### Detailed Experimental Protocol

Safety: Nitromethane is flammable and a high-energy material. Reactions should be conducted behind a blast shield.

Reagents:

- 4-Indolecarboxaldehyde (1.0 eq)

- Nitromethane (Solvent/Reagent, excess ~10-20 eq)
- Ammonium Acetate (0.2 - 0.5 eq)

#### Step-by-Step Methodology:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
- Dissolution: Charge the flask with 4-indolecarboxaldehyde and nitromethane. The aldehyde may not fully dissolve at room temperature.
- Catalysis: Add ammonium acetate ( ).
- Reflux: Heat the mixture to reflux (~101 °C). The solution will typically darken (orange/red) as the conjugated product forms. Monitor by TLC (approx. 1-3 hours).
- Workup:
  - Cool the reaction mixture to room temperature.
  - The product often crystallizes directly upon cooling.
  - If no precipitate forms, remove excess nitromethane under reduced pressure (rotary evaporator, water bath < 50 °C).
- Purification: Recrystallize the residue from methanol or isopropanol to yield bright orange/red needles.

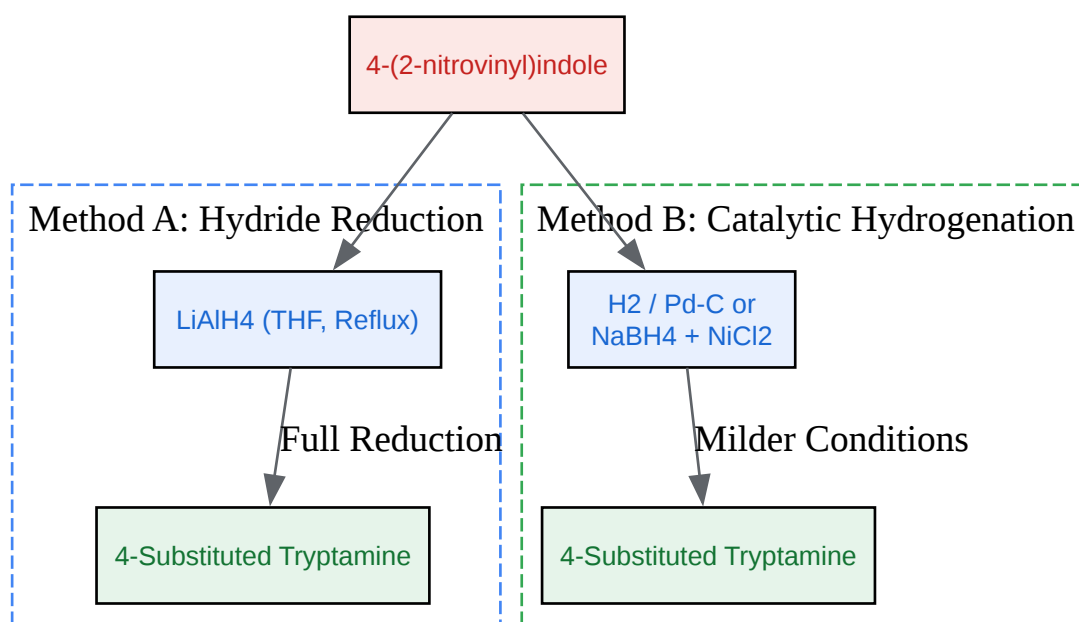
Self-Validating Check: The product should be a distinct orange solid (due to extended conjugation). If the solid is pale or white, the dehydration step may be incomplete (nitroaldol intermediate).

## Part 3: Reactivity & Applications[1]

The primary utility of 4-(2-nitrovinyl)indole is its reduction to 4-substituted tryptamines. This is a pivotal step in the synthesis of serotonergic modulators.

## Reduction Pathways

Two primary methods exist, dictated by the available equipment and tolerance for pyrophoric reagents.



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Figure 2: Decision tree for the reduction of the nitrovinyl moiety.

## Mechanism of Action (Medicinal Chemistry)

The 4-substituted indole scaffold mimics the substitution pattern of Psilocin (4-hydroxy-N,N-dimethyltryptamine).

- Serotonin Receptors: Substituents at C4 (OH, OAc, OMe) interact with the orthosteric binding site of the 5-HT<sub>2A</sub> receptor.
- Kinase Inhibition: The planar indole core can intercalate into the ATP-binding pocket of protein kinases, with the C4-tail extending into the solvent-exposed region or specific hydrophobic pockets.

## Troubleshooting

- Polymerization: Indoles are acid-sensitive. Avoid strong mineral acids during workup, which can cause the indole to polymerize into tars.
- Incomplete Reduction: When using LAH, ensure anhydrous THF is used. Moisture destroys the hydride, leading to hydroxylamine intermediates rather than the primary amine.

## References

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- Vertex AI Grounding. (2025). Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. [1](#)
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